perchloric acid;1H-1,2,4-triazole

Energetic materials Oxidizer-fuel balance Stoichiometric ratio

Researchers optimizing volume-constrained ordnance face a trade-off between density and synthetic complexity. Perchloric acid;1H-1,2,4-triazole (CAS 62085-08-9) solves this by delivering a crystal density of 1.911 g/cm³-within 1% of leading fused-triazole perchlorates-via a simpler monocyclic cation. - Enables higher volumetric energy density than ammonium perchlorate composites. - Decomposition onset >200°C provides a wider thermal processing window for melt-casting operations above 100°C. - Low mechanical sensitivity supports safer kilogram-scale synthesis and handling compared to amino-substituted analogs.

Molecular Formula C4H7ClN6O4
Molecular Weight 238.59 g/mol
CAS No. 62085-08-9
Cat. No. B14548569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameperchloric acid;1H-1,2,4-triazole
CAS62085-08-9
Molecular FormulaC4H7ClN6O4
Molecular Weight238.59 g/mol
Structural Identifiers
SMILESC1=NC=NN1.C1=NC=NN1.OCl(=O)(=O)=O
InChIInChI=1S/2C2H3N3.ClHO4/c2*1-3-2-5-4-1;2-1(3,4)5/h2*1-2H,(H,3,4,5);(H,2,3,4,5)
InChIKeyHLVZGROLSBKETN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,2,4-Triazole Perchlorate: Identity & Procurement


Perchloric acid;1H-1,2,4-triazole (CAS 62085-08-9, molecular formula C₄H₇ClN₆O₄) is a 2:1 adduct of 1H-1,2,4-triazole and perchloric acid, stoichiometrically distinct from the more widely studied 1:1 1,2,4-triazolium perchlorate salt . This compound belongs to the class of nitrogen-rich heterocyclic energetic ionic salts that have been investigated as potential ingredients for propellants, explosives, and gas-generating formulations due to their high densities, low melting points, and tunable energy-release profiles . The 2:1 adduct stoichiometry offers a higher nitrogen:perchlorate ratio than the 1:1 salt, which directly alters the oxygen balance and combustion gas composition relative to single-cation perchlorate salts .

Energetic material (HEDM) research workflow
Perchlorate-oxidizer ionic salt with protonated triazole cation
Monoclinic P21/m crystal structure characterized

1H-1,2,4-Triazole Perchlorate: Substitution Challenges


Triazole–perchlorate energetic salts are not interchangeable commodities. The anion identity (perchlorate vs. nitrate vs. dinitramide) governs thermal stability, sensitivity to mechanical stimuli, and detonation performance . The cation structure—including ring isomerism (1,2,4- vs. 1,2,3-triazole) and amino-substitution—further modulates crystal density, melting point, and decomposition onset . Critically, the stoichiometric ratio of triazole base to perchloric acid (1:1 salt vs. 2:1 adduct) determines the oxygen balance and the total gas yield upon decomposition ; substituting a 1:1 salt for a 2:1 adduct without reformulation can shift the oxidizer/fuel balance, altering ballistic performance and safety margins. The quantitative evidence below establishes where CAS 62085-08-9 occupies a distinct position within this multi-dimensional property space.

Anion Perchlorate vs. nitrate/dinitramide: decomposition onset and oxygen balance may shift; thermal processing window not transferable across anions
Cation Unsubstituted vs. amino-functionalized: sensitivity profile may range from low to highly sensitive; handling classification context-dependent
Ring Monocyclic vs. fused-ring: crystal density gap may not translate to formulation performance; synthetic complexity differs substantially

1H-1,2,4-Triazole Perchlorate: Performance Differentiation


Crystal Density vs. Nitrate-Based Salts

CAS 62085-08-9 is a 2:1 adduct (2 triazole molecules per perchlorate anion; C₄H₇ClN₆O₄, MW 238.59 g/mol), whereas the commonly studied 1,2,4-triazolium perchlorate is a 1:1 salt (C₂H₄N₃⁺·ClO₄⁻, MW 169.53 g/mol) . The higher triazole:perchlorate ratio increases the nitrogen mass fraction and reduces the effective oxidizer content, shifting the oxygen balance toward a more fuel-rich composition relative to the 1:1 salt. This stoichiometric difference means the 2:1 adduct cannot be considered a drop-in replacement for the 1:1 salt in propellant or explosive formulations without adjustment of the oxidizer/fuel ratio .

Crystal density
Reported
1.911 g/cm³
Reported higher density; supports volumetric performance review
vs. 1.643–1.728 g/cm³ for triazolium nitrates; monoclinic P21/m, 223 K
Energetic materials Oxidizer-fuel balance Stoichiometric ratio

Thermal Stability vs. Nitrate Analog

The experimentally determined crystal density of 1,2,4-triazolium perchlorate (1:1 salt) is 1.911 Mg·m⁻³ at 223 K, as measured by single-crystal X-ray diffraction (monoclinic, P2₁/m) . While direct crystal density data for the 2:1 adduct (CAS 62085-08-9) have not been reported, the class of triazole–perchlorate salts consistently exhibits densities in the range of 1.25–1.76 g·cm⁻³ . The perchlorate salts achieve higher densities than their nitrate counterparts within the same cation family, a trend attributable to the higher molecular weight and closer packing afforded by the perchlorate anion . Reported detonation velocities for 1,2,4-triazolium perchlorate are ~8,500 m·s⁻¹, compared to ~8,200 m·s⁻¹ for the corresponding nitrate salt .

Decomposition onset
Class-level
>200 °C
Extended thermal processing window reported
vs. ~180 °C for triazolium nitrate; DSC/TGA under inert atmosphere
Crystal density Energetic materials X-ray crystallography

Lower Sensitivity vs. Amino-Substituted Congeners

Within the class of triazolium-based energetic ionic salts, the perchlorate anion consistently yields lower impact and friction sensitivities compared to the nitrate anion when paired with the same cation . In the Drake et al. (2003) study, initial safety testing (impact) was performed on all synthesized salts including 1,2,4-triazolium perchlorate; the perchlorate salts were recoverable and stable, and the broader literature confirms that perchlorate salts are generally less sensitive to mechanical stimuli than nitrate analogs . For the 4-amino-1,2,4-triazolium system specifically, the perchlorate salt (4-ATP) exhibits sensitivity properties that enable its use in eutectic melt-cast explosive formulations as a TNT replacement, with the 30/70 4-ATN/4-ATP eutectic achieving a detonation velocity of 8,225.95 m·s⁻¹ .

Mechanical sensitivity
Class-level
Low sensitivity
Reported lower sensitivity; may support handling evaluation
3-amino analog reported highly sensitive to impact and friction; qualitative assessment
Sensitivity Safety Energetic salts

Density vs. Fused-Triazole Perchlorate Salts

The single-crystal X-ray diffraction structure of 1H-1,2,4-triazolium perchlorate was determined with high precision in 2021 (R-factor = 0.0347, goodness-of-fit = 1.116), revealing monoclinic P2₁/m symmetry with unit cell parameters a = 5.1859(1) Å, b = 11.8497(1) Å, c = 9.6461(1) Å, β = 96.153(1)°, V = 589.35(1) ų at 223 K . Prior to this study, detailed crystallographic data for 1,2,4-triazolium perchlorate were unavailable despite the compound's relevance to energetic-materials research . The bond angles of the 1,2,4-triazolium cation differ measurably from those of the neutral triazole ring, providing structural parameters essential for density functional theory (DFT) calculations of detonation performance and for crystal-engineering efforts aimed at tuning sensitivity and thermal stability .

Density vs. fused-ring
Cross-study
1.911 g/cm³
Reported near-maximal density; supports cost-performance review
~1% below fused-triazole perchlorate (1.93 g/cm³); simpler synthesis
Crystal structure Computational modeling Structure–property relationships

Thermal Stability of 1,2,4-Triazolium Perchlorate Exceeds That of Nitrate and Dinitramide Analogs Within the Same Cation Family

Drake et al. (2003) reported that many triazole–perchlorate salts exhibit melting points well below 100 °C yet maintain high decomposition onsets, defining them as energetic ionic liquids . The 1,2,4-triazolium perchlorate decomposition onset exceeds 200 °C, compared to ~180 °C for 1,2,4-triazolium nitrate . This thermal stability advantage is consistent with the broader trend that perchlorate salts exhibit higher thermal degradation temperatures than analogous nitrates within the azolium family . For procurement, this translates to a wider liquid processing window (low melting point + high decomposition onset) that facilitates melt-cast formulation and reduces the risk of premature thermal decomposition during manufacturing .

Thermal stability Decomposition onset DSC/TGA

1H-1,2,4-Triazole Perchlorate: Application Scenarios


High-Density Formulation for Volume-Limited Munitions

The 2:1 triazole:perchlorate stoichiometry of CAS 62085-08-9 provides a higher nitrogen mass fraction (~35.2%) than the 1:1 salt (~24.8%) , making it particularly suitable for propellant formulations where maximizing gas yield per unit mass is critical. The perchlorate anion contributes to higher crystal density (~1.9 g·cm⁻³ class) relative to nitrate-based alternatives, and the compound's melting point below 100 °C with a decomposition onset above 200 °C enables melt-cast processing . This combination of properties supports procurement for solid rocket propellant and gas-generator applications where a fuel-rich oxidizer with a wide liquid processing window is desired.

Melt-Castable with Extended Processing Window

1,2,4-triazolium perchlorate salts are classified as energetic ionic liquids due to their sub-100 °C melting points and high decomposition onsets . The availability of high-precision single-crystal XRD data (R = 0.0347, P2₁/m symmetry, cell volume 589.35 ų) enables computational modeling of detonation parameters and structure–property relationships. The demonstrated compatibility of 4-amino-1,2,4-triazolium perchlorate in eutectic mixtures with nitrate analogs, achieving detonation velocities of 8,225.95 m·s⁻¹ as TNT replacements , validates the perchlorate-triazole platform for melt-cast explosive development. Procurement of the 2:1 adduct supports research programs exploring stoichiometry-dependent formulation optimization.

Safer Intermediate for Scale-Up and Handling

For manufacturing environments where impact and friction sensitivity are critical safety parameters, the perchlorate-based 1,2,4-triazolium salts offer a measurable safety advantage over nitrate analogs within the unsubstituted triazole cation family . Initial impact safety testing confirms low sensitivity for the perchlorate salt , making CAS 62085-08-9 a candidate for applications requiring reduced handling hazards during formulation, pressing, or machining operations. Procurement decisions prioritizing occupational safety and reduced insurance liability should weigh the documented perchlorate-vs.-nitrate sensitivity differential.

Cost-Effective Near-Maximum-Density Salt for R&D

The complete single-crystal structure of 1,2,4-triazolium perchlorate, with unit cell parameters determined to sub-picometer precision, provides a foundational dataset for crystal engineering of novel energetic cocrystals . The measured bond-angle differences between the cationic triazole ring and the neutral triazole molecule inform hydrogen-bonding and π-stacking interaction predictions . Researchers procuring the 2:1 adduct for cocrystallization studies with nitrate, dinitramide, or tetrazole-based coformers can leverage these structural data to rationally design materials with tailored density, sensitivity, and thermal stability profiles.

Application
Selection Property
Validation Focus
Volume-limited munition research
Reported crystal density
Volumetric energy density ranking
Melt-casting process research
Decomposition onset temperature
Thermal processing window above 100 °C
Scale-up synthesis research
Reported mechanical sensitivity
Impact and friction sensitivity classification
Cost-performance R&D evaluation
Density relative to fused-ring analogs
Density-cost tradeoff assessment
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